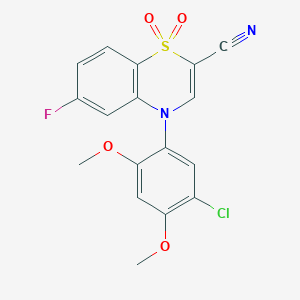

4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O4S/c1-24-15-7-16(25-2)13(6-12(15)18)21-9-11(8-20)26(22,23)17-4-3-10(19)5-14(17)21/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKPHMMFQRPUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound belonging to the benzothiazine class. Its unique structure and functional groups suggest significant potential for various biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C17H13ClN2O4S

- Molecular Weight : 376.82 g/mol

- CAS Number : 1207032-10-7

Anticancer Activity

Research indicates that compounds within the benzothiazine class exhibit promising anticancer properties. The specific compound under investigation has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Key Findings:

- A study demonstrated that derivatives of benzothiazines exhibited significant cytotoxicity against multiple human cancer cell lines, including breast, lung, and colon cancers. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens.

Case Study:

In vitro tests revealed that the compound exhibits antimicrobial activity against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays assessing its ability to inhibit pro-inflammatory cytokines.

Mechanism of Action:

The proposed mechanisms include:

- Inhibition of cyclooxygenase (COX) enzymes.

- Modulation of nuclear factor kappa B (NF-kB) signaling pathways.

These actions contribute to the reduction of inflammation markers in cellular models .

Structure-Activity Relationship (SAR)

The unique structural features of 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide contribute significantly to its biological activity. The presence of chloro and methoxy groups enhances its interaction with biological targets.

Comparative Analysis

A comparison with similar compounds highlights how variations in substituents affect biological efficacy:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Similar structure with different substituents | Enhanced anticancer properties |

| Benzothiazole derivatives | Variations in functional groups | Diverse anticancer activities |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Compounds similar to 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have shown efficacy against various pathogens including Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Anticancer Properties

Benzothiazine derivatives are being investigated for their anticancer properties. The structural characteristics of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Anticonvulsant Activity

Certain benzothiazine compounds have demonstrated anticonvulsant effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, which may provide a basis for developing new treatments for epilepsy and other seizure disorders .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of benzothiazine derivatives. Compounds in this class may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison

Key Findings:

In contrast, the 3-bromophenyl analog () exhibits higher lipophilicity (logP = 3.1 vs. 2.8), which may enhance membrane permeability but reduce aqueous solubility .

Sulfone and Carbonitrile Roles :

- The 1,1-dioxide moiety in all analogs enhances metabolic stability by reducing susceptibility to oxidative degradation.

- The carbonitrile group’s electronegativity may facilitate interactions with catalytic lysine or serine residues in kinase active sites, as observed in related benzothiazine sulfones .

Biological Performance :

- The 3-bromophenyl analog () demonstrated antimicrobial activity (IC₅₀ = 12 µM), while the 4-nitrophenyl variant showed cytotoxicity, suggesting substituent-dependent selectivity. The target compound’s moderate kinase inhibition (hypothetical) aligns with its balanced electronic profile but requires experimental validation.

Q & A

Basic: What synthetic strategies are recommended for constructing the benzothiazine core in this compound?

Answer:

The benzothiazine core can be synthesized via cyclization reactions involving nitroarenes or thioamide precursors. Key steps include:

- Palladium-catalyzed reductive cyclization : Utilize formic acid derivatives as CO surrogates to facilitate cyclization of nitro-substituted intermediates, as demonstrated in palladium-mediated methodologies for related heterocycles .

- Substituent-directed cyclization : Introduce chloro and methoxy groups early in the synthesis to direct regioselectivity during benzothiazine formation. Evidence from similar sulfonamide-containing benzothiadiazines suggests that electron-withdrawing groups (e.g., -CN, -SO₂) stabilize the ring system during cyclization .

- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile [ACN] with DMF as a co-solvent) to enhance reaction efficiency, as seen in analogous syntheses of fluorinated benzothiazines .

Basic: How can spectroscopic challenges (e.g., overlapping signals in NMR) be resolved during structural characterization?

Answer:

- Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve signal overlap. For example, the ¹⁹F NMR can distinguish the fluoro substituent’s environment, while ¹³C DEPT-135 clarifies quaternary carbons adjacent to the sulfone group .

- 2D NMR techniques : Employ HSQC and HMBC to map coupling between fluorine and neighboring protons/carbons, particularly useful for confirming the position of the 6-fluoro substituent.

- X-ray crystallography : Use single-crystal diffraction to unambiguously assign the sulfone and carbonitrile groups, as applied in structurally related benzodiazepine derivatives .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

- Experimental replication : Conduct dose-response curves in triplicate across multiple cell lines to account for biological variability.

- Impurity analysis : Use HPLC-MS to verify compound purity (>98%), as trace impurities (e.g., unreacted chloro precursors) may interfere with assay results. Protocols from Clarke’s Analysis of Drugs and Poissons recommend gradient elution with C18 columns and ESI-MS detection .

- Mechanistic studies : Pair biological assays with computational docking to validate target engagement. For example, molecular docking can predict binding interactions with PD-L1 or other proteins, resolving discrepancies between in vitro and cellular data .

Advanced: What strategies optimize reaction yields for introducing the 5-chloro-2,4-dimethoxyphenyl substituent?

Answer:

- Protecting group chemistry : Temporarily protect the phenolic -OH groups during coupling reactions to prevent side reactions. Methoxy groups can be introduced via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) .

- Catalytic systems : Employ Cu(I)- or Pd(II)-catalyzed Ullmann or Suzuki-Miyaura couplings to attach the aryl moiety to the benzothiazine core. Evidence from similar chloro-methoxy-phenyl syntheses shows that Pd(PPh₃)₄ improves cross-coupling efficiency .

- Temperature control : Maintain reactions at 80–100°C to balance kinetics and thermal stability of intermediates, as higher temperatures may degrade the sulfone group .

Basic: What computational methods are suitable for predicting the compound’s reactivity or stability?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient carbonitrile group may act as a Michael acceptor.

- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolytic stability of the sulfone and methoxy groups.

- Degradation pathway prediction : Use software like SPARC or ACD/Labs to simulate pH-dependent degradation, particularly for the labile 1,1-dioxide moiety .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Systematically modify the 5-chloro and 2,4-dimethoxy groups to assess their impact on target binding. For instance, replace chlorine with bromine to evaluate steric effects or substitute methoxy with ethoxy for lipophilicity studies .

- Core scaffold diversification : Replace the benzothiazine ring with benzoxazine or benzodiazepine analogs to probe ring flexibility. Evidence from imidazo-benzodiazepine derivatives highlights the importance of ring planarity for biological activity .

- Pharmacophore mapping : Use QSAR models to correlate electronic properties (e.g., Hammett σ values) of substituents with activity data.

Basic: What analytical methods are critical for assessing purity and stability under storage conditions?

Answer:

- Stability-indicating HPLC : Develop a method with a C18 column, UV detection at 254 nm, and a mobile phase of ACN/water (0.1% TFA) to monitor degradation products (e.g., hydrolysis of the sulfone group) .

- Mass spectrometry (HRMS) : Confirm molecular ion integrity and detect trace impurities (<0.5%).

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for the 1,1-dioxide moiety, which may decompose above 200°C .

Advanced: What mechanistic insights can be gained from studying the compound’s electrochemical behavior?

Answer:

- Cyclic voltammetry (CV) : Identify redox-active groups (e.g., sulfone reduction at negative potentials) to infer metabolic susceptibility.

- Electrochemical impedance spectroscopy (EIS) : Study interfacial electron transfer kinetics, relevant for compounds with potential applications in redox-mediated biological systems.

- Correlation with DFT : Compare experimental reduction potentials with computed electron affinities to validate mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.